Product packaging for S-Dimethylarsino-coenzyme A(Cat. No.:CAS No. 88978-30-7)

S-Dimethylarsino-coenzyme A

Cat. No.: B1207654
CAS No.: 88978-30-7
M. Wt: 871.5 g/mol
InChI Key: FBXNHMZUWPZXLI-ZSJPKINUSA-N
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Description

Historical Context of Arsenical Research and the Discovery of Key Arsenic Metabolites

Arsenic, a metalloid element, has a long and dualistic history with humanity, being both a potent poison and a therapeutic agent. nih.govyoutube.commegazyme.com Its use in medicine dates back to ancient Greek and Roman civilizations, as well as in traditional Chinese and Indian medicine. nih.gov Arsenic trioxide, for instance, has been used for over two millennia in traditional Chinese medicine. nih.gov In the 18th century, Fowler's solution, a 1% potassium arsenite solution, was used to treat a variety of ailments. youtube.commegazyme.com The early 20th century saw the development of Salvarsan, an arsenic-based drug that was a frontline treatment for syphilis until the advent of penicillin. megazyme.com

The scientific understanding of arsenic's biological effects, particularly its metabolism, is a more recent development. For a long time, the methylation of inorganic arsenic in the body was considered a detoxification process. wikipedia.org This pathway involves the conversion of inorganic arsenic into methylated metabolites. megazyme.com Research in the mid-20th century began to elucidate this pathway, proposing a scheme where pentavalent arsenic is first reduced to a trivalent state and then undergoes oxidative methylation. megazyme.com

A significant breakthrough in understanding arsenic metabolism was the development of advanced analytical techniques, such as ion pair chromatography coupled with hydride generation atomic fluorescence detection. wikipedia.orgnih.gov These methods allowed for the speciation, or separation and identification, of different arsenic compounds in biological samples like urine. wikipedia.orgnih.gov This led to the crucial discovery of key metabolic intermediates, including monomethylarsonous acid (MMAIII) and dimethylarsinous acid (DMAIII). wikipedia.orgnih.gov The identification of these trivalent methylated arsenicals challenged the long-held belief that methylation is solely a detoxification mechanism, as these intermediates were found to be highly toxic. wikipedia.orgnih.gov It is within this context of identifying reactive trivalent arsenic species that the potential for interaction with other biological molecules, such as Coenzyme A, can be understood.

Overview of Coenzyme A Metabolism and its Diverse Biological Roles

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, playing a central role in a vast number of metabolic pathways. wikipedia.orgacs.orgmdpi.comnih.govnih.gov Its discovery and the elucidation of its structure and function were pivotal moments in biochemistry, with Fritz Lipmann receiving the Nobel Prize in 1953 for his work on this molecule. nih.gov

The structure of Coenzyme A is complex, consisting of a β-mercaptoethylamine group, the vitamin pantothenic acid (B5), and an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety. wikipedia.org The key to its function lies in the terminal thiol (-SH) group of the β-mercaptoethylamine unit. wikipedia.org This thiol group can form high-energy thioester bonds with acyl groups, most notably forming acetyl-CoA. wikipedia.org

The metabolism of Coenzyme A is tightly regulated. ualberta.ca It is synthesized in a five-step enzymatic pathway that utilizes pantothenate, cysteine, and ATP. acs.orgtandfonline.com The synthesis is controlled by feedback inhibition, with CoA and its acyl-thioesters inhibiting the first enzyme in the pathway, pantothenate kinase. ualberta.ca

Coenzyme A and its derivatives, particularly acetyl-CoA, are involved in a wide array of crucial biological processes:

Energy Metabolism: Acetyl-CoA is the central hub of energy metabolism. It is the entry point for the citric acid cycle (Krebs cycle), where it is oxidized to produce ATP, the main energy currency of the cell. acs.orgmdpi.commpg.de It is formed from the breakdown of carbohydrates, fats, and proteins. acs.orgmdpi.com

Fatty Acid Metabolism: Coenzyme A is essential for both the synthesis and degradation of fatty acids. acs.orgmpg.de It acts as a carrier for acyl groups during these processes. acs.org

Biosynthesis: Acetyl-CoA serves as a precursor for the biosynthesis of a multitude of important molecules, including cholesterol, steroid hormones, and ketone bodies. mdpi.comsavemyexams.com

Gene Expression and Signal Transduction: Beyond its metabolic roles, CoA and its thioesters are involved in the regulation of gene expression and signal transduction through protein acetylation, a type of post-translational modification. nih.govnih.govnih.gov

The diverse and critical functions of Coenzyme A underscore the significance of any molecule that can interact with and potentially disrupt its activity.

Positioning of S-Dimethylarsino-coenzyme A within the Broader Landscape of Organoarsenic Compounds

Organoarsenic compounds are defined by the presence of a chemical bond between arsenic and carbon. nih.govnih.gov This class of compounds is incredibly diverse, with arsenic exhibiting oxidation states of +3 and +5. nih.gov They can be broadly categorized into aliphatic and aromatic organoarsenic compounds. nih.gov

Historically, organoarsenic chemistry has played a significant role in the development of chemistry and medicine. nih.gov The first synthetic organometallic compound identified was an organoarsenical, the foul-smelling cacodyl, in 1760.

This compound is a specific type of organoarsenic compound where a dimethylarsino (B13797298) group, [(CH₃)₂As-], is attached to the sulfur atom of Coenzyme A. This places it at the crossroads of arsenic biochemistry and coenzyme function. The formation of such a compound is chemically plausible given the high affinity of trivalent arsenic species for thiol groups, like the one present in Coenzyme A. mdpi.com

The synthesis of S-Dimethylarsino-CoA has been achieved in the laboratory through the acylation of Coenzyme A with dimethylchloroarsine. Research on this synthetic analogue of acetyl-CoA has provided valuable insights into its potential biological activity. Specifically, it has been demonstrated to be an active-site-directed irreversible inhibitor of the enzyme phosphotransacetylase. This inhibitory action is selective, as it does not irreversibly inhibit other enzymes like carnitine acetyltransferase or citrate (B86180) synthase, where it acts as a competitive inhibitor. The mechanism of inhibition involves the transesterification of the dimethylarsino group to a cysteine residue within the active site of phosphotransacetylase.

The existence and specific reactivity of this compound highlight a potential mechanism by which arsenic metabolites can exert their toxic effects, by targeting and inactivating key enzymes involved in fundamental metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H41AsN7O16P3S B1207654 S-Dimethylarsino-coenzyme A CAS No. 88978-30-7

Properties

CAS No.

88978-30-7

Molecular Formula

C23H41AsN7O16P3S

Molecular Weight

871.5 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dimethylarsanylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate

InChI

InChI=1S/C23H41AsN7O16P3S/c1-23(2,18(34)21(35)27-6-5-14(32)26-7-8-51-24(3)4)10-44-50(41,42)47-49(39,40)43-9-13-17(46-48(36,37)38)16(33)22(45-13)31-12-30-15-19(25)28-11-29-20(15)31/h11-13,16-18,22,33-34H,5-10H2,1-4H3,(H,26,32)(H,27,35)(H,39,40)(H,41,42)(H2,25,28,29)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1

InChI Key

FBXNHMZUWPZXLI-ZSJPKINUSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS[As](C)C)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCS[As](C)C)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCS[As](C)C)O

Synonyms

coenzyme A, S-dimethylarsino-
S-dimethylarsino-CoA
S-dimethylarsino-coenzyme A

Origin of Product

United States

Biosynthesis and Metabolic Pathways of S Dimethylarsino Coenzyme a

Precursors and Enzymatic Synthesis Pathways of Arsenic Methylation

The journey of arsenic biotransformation begins with inorganic forms and proceeds through a series of enzymatic modifications.

The initial and a critical step in the metabolism of arsenic is the reduction of the pentavalent form [As(V)] to the trivalent form [As(III)]. oup.comnih.gov This conversion is significant because trivalent arsenicals are generally more toxic and reactive than their pentavalent counterparts. oup.com Ingested or absorbed arsenate [As(V)] is rapidly reduced to arsenite [As(III)] in the blood. nih.gov This reduction is a prerequisite for subsequent methylation reactions. oup.comwikipedia.org The process is partly dependent on glutathione (B108866) (GSH), a major cellular antioxidant, which can act as a reducing agent. nih.govnih.govwjgnet.com Studies have shown that depletion of glutathione can inhibit the reduction of As(V) to As(III). nih.gov This intracellular reduction is a key determinant of arsenic's cytotoxic effects. nih.gov

Following reduction, trivalent arsenic undergoes sequential methylation. This process is catalyzed by specific enzymes known as As(III) S-adenosylmethionine (SAM) methyltransferases, which are designated as ArsM in microbes and AS3MT in higher eukaryotes. frontiersin.orgtandfonline.com The universal methyl donor for these reactions is S-adenosylmethionine (SAM). nih.govnih.gov The enzyme transfers a methyl group from SAM to trivalent arsenic. wikipedia.org

The methylation process involves a series of steps, leading to the formation of monomethylated, dimethylated, and sometimes trimethylated arsenic species. frontiersin.orgasm.org The liver is the primary site for arsenic methylation in mammals. nih.govoncotarget.com The process is generally considered a detoxification pathway because the final methylated products, such as dimethylarsinic acid (DMA), are less reactive and more readily excreted in the urine. nih.gov However, the trivalent methylated intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), are highly toxic, suggesting that methylation is a complex process with both detoxification and bioactivation aspects. nih.govoncotarget.com The efficiency of these methyltransferases can vary among species and individuals, influencing arsenic toxicity. nih.govmdpi.com

The formation of thioarsenicals, where one or more oxygen atoms in an arsenical are replaced by sulfur, is a known metabolic pathway. While the precise mechanisms are still under investigation, it is proposed that these can be formed non-enzymatically or through enzymatic pathways. frontiersin.org

The existence of S-Dimethylarsino-coenzyme A as an intermediate is not well-documented in mainstream arsenic metabolism literature. However, Coenzyme A (CoA) is a crucial molecule in cellular metabolism, notable for its reactive thiol group which forms thioesters with carboxylic acids. wikipedia.orgnih.gov It is chemically plausible that the thiol group of CoA could react with a reactive arsenic intermediate. For instance, dimethylarsinous acid (DMA(III)), a trivalent methylated arsenical, could potentially react with Coenzyme A to form an S-dimethylarsino-CoA conjugate. One study has reported the irreversible inhibition of the enzyme phosphotransacetylase by S-dimethylarsino-CoA, confirming the chemical's existence and biological activity.

The formation of other glutathione-arsenic conjugates is a well-proposed mechanism, where glutathione acts as a carrier for trivalent arsenic species, delivering them to methyltransferases. tandfonline.comoncotarget.comscispace.com It is conceivable that Coenzyme A could play a similar, albeit less characterized, role in forming conjugates with methylated arsenicals.

Intermediates and Downstream Metabolism of this compound

Following the methylation steps, a variety of downstream metabolites are formed, including both oxygenated and thiolated arsenic species.

Table 1: Key Enzymes and Molecules in Arsenic Methylation
Molecule/EnzymeAbbreviationRole in Arsenic MetabolismKey References
Arsenate [As(V)]As(V)Pentavalent inorganic arsenic, initial substrate for reduction. oup.com, nih.gov
Arsenite [As(III)]As(III)Trivalent inorganic arsenic, product of As(V) reduction and substrate for methylation. nih.gov, wikipedia.org
GlutathioneGSHActs as a reductant in the conversion of As(V) to As(III) and can form conjugates with arsenicals. nih.gov, nih.gov, wjgnet.com
S-AdenosylmethionineSAMThe universal methyl group donor for arsenic methylation reactions. nih.gov, nih.gov, tandfonline.com
Arsenic MethyltransferaseArsM / AS3MTEnzyme that catalyzes the transfer of methyl groups from SAM to trivalent arsenic. wikipedia.org, frontiersin.org, tandfonline.com
Monomethylarsonous AcidMMA(III)A toxic trivalent intermediate of arsenic methylation. nih.gov, oncotarget.com
Dimethylarsinous AcidDMA(III)A toxic trivalent intermediate, precursor to DMA(V) and potentially this compound. nih.gov, nih.gov
Dimethylarsinic AcidDMA(V)A major pentavalent end-product of arsenic methylation, readily excreted. nih.gov, frontiersin.org

Cleavage and Recycling Mechanisms of Coenzyme A Moieties

There is currently no direct research describing the specific enzymatic cleavage of this compound and the subsequent recycling of its Coenzyme A (CoA) moiety. However, based on the known degradation pathways of CoA and its thioester derivatives, a hypothetical mechanism can be proposed.

The general degradation of CoA and its derivatives is a multi-step process involving several enzymes that facilitate the breakdown of the molecule to its constituent parts, which can then be reused by the cell. rug.nlnih.gov Key enzyme families in this process include Nudix hydrolases and pantetheinases. nih.govmdpi.com

A plausible, though unproven, pathway for the breakdown of this compound would likely involve the initial cleavage of the thio-arseno bond (the bond between the sulfur atom of CoA and the arsenic atom). This step would separate the dimethylarsine group from the CoA molecule. The liberated CoA could then enter its standard recycling pathway.

The degradation of the CoA molecule itself typically proceeds as follows:

Dephosphorylation: Enzymes such as lysosomal alkaline phosphatases can remove the 3'-phosphate group from the ribose sugar of CoA, yielding dephospho-CoA. nih.gov

Hydrolysis: Nudix (Nucleoside Diphosphate linked moiety X) hydrolases, found in various cellular compartments including mitochondria and peroxisomes, can hydrolyze dephospho-CoA and CoA itself to produce 4'-phosphopantetheine (B1211885) and adenosine (B11128) 3',5'-diphosphate. mdpi.com

Final Cleavage: Pantetheinases then act on 4'-phosphopantetheine, breaking it down into pantothenate (vitamin B5) and cysteamine. rug.nlnih.gov

The resulting pantothenate can then be re-utilized by the cell for the de novo synthesis of new CoA molecules, thus completing the recycling loop. wikipedia.org

It is important to reiterate that this proposed cleavage and recycling mechanism for this compound is speculative and based on the known metabolism of naturally occurring CoA derivatives. The actual biological fate of this synthetic compound, should it be introduced into a living system, remains a subject for future research.

Biological Functions and Mechanistic Insights of S Dimethylarsino Coenzyme a

S-Dimethylarsino-coenzyme A as a Central Intermediate in Arsenic Biotransformation Pathways

The biotransformation of arsenic is a crucial metabolic process that influences the toxicity and mobility of arsenic compounds in biological systems. This process primarily involves the methylation of inorganic arsenic, a pathway in which this compound (DMAs-CoA) is considered a key, reactive intermediate. The generally accepted mechanism for arsenic methylation involves a series of reduction and oxidative methylation steps, where trivalent arsenicals are methylated using S-adenosylmethionine (SAM) as the methyl group donor. nih.govnih.gov Glutathione (B108866) (GSH) and other thiols act as essential reducing agents in this pathway. nih.gov

Within this framework, trivalent dimethylated arsenic, also known as dimethylarsinous acid (DMA(III)), must be handled by the cell. Thiol-containing molecules, such as Coenzyme A, can react with DMA(III). The formation of DMAs-CoA represents a critical juncture, sequestering the reactive trivalent arsenic species and facilitating its subsequent metabolic fate. While S-dimethylarsino-glutathione ([DMA(III)(GS)]) has been identified as a putative intermediate in the hepatic metabolism of inorganic arsenic, the analogous formation of DMAs-CoA positions it similarly as a central, albeit transient, species in the broader biotransformation landscape. nih.gov

The methylation of inorganic arsenic is broadly regarded as a detoxification process, as the final methylated products, such as dimethylarsinic acid (DMA(V)), are typically less reactive with tissue components and more readily excreted from the body. nih.govnih.gov The formation of DMAs-CoA is an integral step in this detoxification cascade. By forming a thioarsenite bond with DMA(III), Coenzyme A effectively chaperones the arsenic moiety, preventing it from interacting indiscriminately with other cellular components.

This sequestration is a key aspect of detoxification. The subsequent metabolic processing of DMAs-CoA, likely involving further oxidation to the pentavalent state and release from the CoA molecule, leads to the formation of stable, excretable end-products. nih.gov In some microbial pathways, progressive methylation can lead to the formation of volatile compounds like trimethylarsine, which represents a mechanism for the complete removal of arsenic from the cell. nih.gov The role of DMAs-CoA as an intermediate is therefore critical for converting a highly toxic inorganic species into less harmful, manageable metabolites for elimination.

The biotransformation of arsenic is intrinsically linked to the cellular redox environment. The process itself can generate reactive oxygen species (ROS), leading to oxidative stress. mdpi.comnih.gov The formation of DMAs-CoA directly impacts the cellular redox state by consuming a key low-molecular-weight (LMW) thiol, Coenzyme A. CoA is a vital component of cellular metabolism and redox regulation. nih.gov A novel function of CoA in redox signaling involves its covalent attachment to proteins, a process termed protein CoAlation, which protects protein thiols from irreversible oxidation during oxidative stress. nih.govnih.gov

The reaction of DMA(III) with the thiol group of Coenzyme A reduces the pool of free CoA available for its canonical metabolic and antioxidant functions. This sequestration can disrupt the cellular thiolstat, which is the homeostatic balance of thiols and disulfides. A significant diversion of the CoA pool towards arsenic conjugation could impair the cell's capacity to respond to oxidative insults, potentially exacerbating oxidative stress. Peroxiredoxins, key enzymes in H₂O₂ detoxification, rely on thiol-based mechanisms and could be indirectly affected by major shifts in the thiol pool. nih.gov Therefore, while the formation of DMAs-CoA is a step towards detoxification, it also places a burden on the cell's redox-maintaining systems. nih.gov

Enzymatic Interactions and Reaction Kinetics

As an analogue of acetyl-CoA, this compound has been shown to interact with several enzymes that utilize acetyl-CoA as a substrate. nih.gov These interactions are characterized by distinct kinetic profiles, ranging from competitive, reversible binding to active-site-directed irreversible inhibition. These studies provide insight into the molecular mechanisms by which this arsenic-containing metabolite can disrupt cellular metabolism.

DMAs-CoA has been tested as an inhibitor against three key acetyl-CoA-dependent enzymes:

Phosphotransacetylase (PTA): This enzyme catalyzes the reversible transfer of an acetyl group from acetyl phosphate (B84403) to CoA. In the presence of DMAs-CoA, phosphotransacetylase undergoes time-dependent, irreversible inactivation. nih.gov

Carnitine Acetyltransferase (CAT): CATs are crucial for shuttling acetyl groups across cellular membranes by catalyzing the reversible transfer of the acetyl group between CoA and carnitine. nih.govscbt.com DMAs-CoA acts as a reversible, competitive inhibitor of this enzyme. nih.gov

Citrate (B86180) Synthase (CS): As the pace-making enzyme of the citric acid cycle, citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. wikipedia.org Similar to its effect on CAT, DMAs-CoA demonstrates reversible, competitive inhibition with respect to acetyl-CoA. nih.govlibretexts.org

The interactions of DMAs-CoA with these enzymes have been kinetically defined, revealing two distinct mechanisms of inhibition.

Irreversible Inhibition: The interaction with phosphotransacetylase is a classic example of active-site-directed irreversible inhibition. The process follows a simple bimolecular process, where the inhibitor covalently modifies the enzyme. The substrate, acetyl-CoA, provides complete protection against this inactivation, confirming the interaction occurs at the active site. The inactivation was not reversible by the addition of dithiothreitol, indicating the formation of a stable covalent bond. nih.gov

Competitive Binding: In contrast, DMAs-CoA acts as a linear competitive inhibitor for both carnitine acetyltransferase and citrate synthase. nih.gov This means DMAs-CoA binds reversibly to the active site of these enzymes, competing directly with the natural substrate, acetyl-CoA. nih.govnih.gov The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate. The strength of this competitive binding is quantified by the inhibition constant (Kᵢ), with lower values indicating tighter binding and more potent inhibition. nih.govvirginia.edu

Table 1: Kinetic Parameters of Enzyme Inhibition by this compound

EnzymeInhibition TypeKinetic ParameterValueReference
PhosphotransacetylaseIrreversiblek₂ (Second-order rate constant)197 ± 15 M⁻¹min⁻¹ nih.gov
Carnitine AcetyltransferaseCompetitiveKᵢ (Inhibition constant)41 µM nih.gov
Citrate SynthaseCompetitiveKᵢ (Inhibition constant)20 µM nih.gov

The chemical reactivity of DMAs-CoA is dominated by the nature of its thioarsenite bond (C-S-As(III)). Trivalent arsenic has a high affinity for sulfhydryl groups, and the thiol group of Coenzyme A is the anchor for the dimethylarsino (B13797298) moiety. This same reactivity underlies its mechanism of enzyme modification. nih.gov

Chemical studies have demonstrated that DMAs-CoA readily reacts with other thiols, such as that of Nα-acetylcysteine. nih.gov The mechanism of irreversible inhibition of phosphotransacetylase is believed to involve the covalent modification of a critical cysteine residue within the enzyme's active site. The reaction involves a "transesterification" of the dimethylarsino group from the thiol of Coenzyme A to the thiol of the enzyme's cysteine residue. nih.gov This process forms a stable thioether-like linkage between the enzyme and the dimethylarsino group, leading to the observed irreversible inactivation. This highlights the importance of specific binding interactions that position the reactive thioarsenite group in proximity to a nucleophilic cysteine residue for catalysis of covalent modification. nih.gov The specificity of this reaction is underscored by the fact that DMAs-CoA does not react with the side chains of histidine or lysine, pointing to the unique chemistry between trivalent arsenic and thiols. nih.gov

Based on the scientific literature available, there is no specific information detailing the direct interplay of this compound with core metabolic pathways such as the Tricarboxylic Acid (TCA) Cycle or lipid metabolism.

Extensive searches for this particular arsenical compound in the context of these fundamental cellular processes did not yield specific research findings. The existing body of research extensively covers the roles of Coenzyme A (CoA) and its various thioester derivatives, such as acetyl-CoA and acyl-CoA, in cellular metabolism. wikipedia.orgimrpress.comnih.gov These molecules are central to energy production and biosynthesis. nih.govimrpress.com

Tricarboxylic Acid (TCA) Cycle: The TCA cycle is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. wikipedia.orgkhanacademy.orgbritannica.com Acetyl-CoA, the primary input for the cycle, condenses with oxaloacetate to form citrate, initiating a sequence of reactions that generate ATP, NADH, and FADH2. nih.govcreative-proteomics.com The regulation and function of the enzymes within this cycle are well-documented. creative-proteomics.com

Lipid Metabolism: Coenzyme A and its derivatives are fundamental to lipid metabolism. nih.govimrpress.com Fatty acid synthesis, for instance, is initiated from acetyl-CoA. youtube.com Conversely, during fatty acid breakdown (β-oxidation), fatty acids are converted into acetyl-CoA molecules, which can then enter the TCA cycle for energy production. wikipedia.orgnih.gov Acyl-CoA thioesterases are enzymes that regulate the intracellular levels of acyl-CoAs and free fatty acids, thereby playing a crucial role in mediating lipid metabolism. nih.gov

While the metabolism of arsenic-containing compounds in biological systems is an area of active research, the specific role of an S-dimethylarsino derivative of coenzyme A within the central metabolic pathways remains uncharacterized in the available scientific literature. Research on Coenzyme A transferases, which catalyze the transfer of CoA from acyl-CoA thioesters to free carboxylates, has provided insights into enzyme mechanisms but does not mention this specific substrate. frontiersin.org

Therefore, a detailed account of the biological functions and mechanistic insights of this compound's interaction with the TCA cycle and lipid metabolism cannot be provided at this time.

Regulation of S Dimethylarsino Coenzyme a Metabolism

Genetic and Transcriptional Regulation of Genes Encoding Arsenic Methylation Enzymes

The primary enzyme responsible for the methylation of inorganic arsenic in humans is arsenic (+3 oxidation state) methyltransferase (AS3MT). The regulation of the AS3MT gene is a critical factor in determining an individual's capacity to methylate arsenic and, consequently, their susceptibility to arsenic-induced toxicity.

Genetic polymorphisms within the AS3MT gene have been shown to influence arsenic metabolism. Single nucleotide polymorphisms (SNPs) can alter the expression and activity of the AS3MT enzyme, leading to variations in the efficiency of arsenic methylation among individuals and populations. Some of these genetic variants are associated with altered patterns of urinary arsenic metabolites, which can in turn be linked to the risk of developing arsenic-related diseases.

Transcriptional regulation of the AS3MT gene is also a key control point. Studies have identified the core promoter region of the human AS3MT gene and have begun to elucidate the role of transcription factors in its expression. One such transcription factor is Sp1, which binds to a GC box within the AS3MT promoter, suggesting its involvement in regulating the gene's expression nih.gov. The tissue-specific expression of AS3MT, which is high in the liver but absent in other cells like keratinocytes, points to a tightly controlled regulatory mechanism nih.govgenscript.com.

Furthermore, exposure to arsenic itself can influence the epigenetic regulation of the AS3MT gene. Research has indicated that arsenic exposure can lead to hypomethylation of the AS3MT promoter, which is associated with increased gene expression researchgate.net. This suggests a feedback mechanism where the substrate of the enzyme can upregulate its own metabolic pathway.

Table 1: Factors in Genetic and Transcriptional Regulation of AS3MT

Regulatory Factor Description Impact on Arsenic Methylation
Genetic Polymorphisms (SNPs) Variations in the DNA sequence of the AS3MT gene. Can alter enzyme activity and methylation efficiency, leading to inter-individual differences in arsenic metabolism.
Transcription Factor Sp1 Binds to the promoter region of the AS3MT gene. Plays a role in the basal transcriptional regulation of AS3MT expression nih.gov.

| Promoter Methylation | Epigenetic modification of the AS3MT gene promoter. | Arsenic exposure can lead to hypomethylation, potentially increasing AS3MT expression researchgate.net. |

Influence of Cofactors and Micronutrients on Pathway Activity (e.g., Folate, S-Adenosylmethionine)

The enzymatic methylation of arsenic is critically dependent on the availability of cofactors and micronutrients that participate in one-carbon metabolism. This biochemical pathway provides the methyl groups necessary for the conversion of inorganic arsenic to its methylated derivatives.

S-Adenosylmethionine (SAM) is the direct methyl donor for the AS3MT-catalyzed reactions nih.gov. The availability of SAM is a rate-limiting factor for arsenic methylation. The process involves the transfer of a methyl group from SAM to a trivalent arsenic species, resulting in a methylated arsenical and S-adenosylhomocysteine (SAH) nih.govresearchgate.net. A high ratio of SAM to SAH is important for maintaining the activity of methyltransferase enzymes.

Folate (Vitamin B9) plays an essential indirect role in arsenic methylation through its central function in the one-carbon metabolism pathway that regenerates SAM. Folate derivatives are necessary for the de novo synthesis of methionine, the precursor to SAM nih.govresearchgate.net. Folate deficiency can impair the regeneration of methionine from homocysteine, leading to reduced SAM levels and, consequently, a decreased capacity for arsenic methylation epa.gov. Epidemiological and intervention studies have shown that folate supplementation can improve arsenic methylation profiles, highlighting its importance in this metabolic pathway nih.govnih.govresearchgate.net. Other B vitamins, such as vitamin B12, are also involved in the folate-dependent remethylation of homocysteine to methionine and are therefore important for maintaining SAM levels nih.gov.

Table 2: Key Cofactors and Micronutrients in Arsenic Methylation

Cofactor/Micronutrient Role in Arsenic Methylation Consequence of Deficiency
S-Adenosylmethionine (SAM) Direct methyl group donor for AS3MT. Reduced arsenic methylation capacity.
Folate (Vitamin B9) Essential for the regeneration of methionine, the precursor of SAM, via one-carbon metabolism nih.govresearchgate.net. Impaired SAM cycle, leading to decreased arsenic methylation epa.gov.

| Vitamin B12 | A cofactor for methionine synthase in the folate-dependent remethylation of homocysteine. | Can disrupt the SAM cycle and negatively impact arsenic methylation. |

Environmental and Microbial Factors Influencing Arsenic Biotransformation

The biotransformation of arsenic is not solely a mammalian process; it also occurs extensively in the environment, driven by a diverse array of microorganisms. These microbial activities are influenced by various environmental factors and play a significant role in the global arsenic cycle.

Microorganisms, including bacteria, archaea, and fungi, are capable of methylating arsenic, often as a detoxification mechanism nih.govfrontiersin.org. The microbial gene arsM encodes an arsenic methyltransferase that is homologous to human AS3MT and catalyzes the methylation of trivalent arsenic nih.govfrontiersin.org. This process can lead to the formation of volatile methylated arsenic compounds, which can be released into the atmosphere justagriculture.in. The composition and activity of the microbial community in soil, sediment, and water can therefore significantly impact the form and mobility of arsenic in the environment scienceopen.comresearchgate.netfrontiersin.org.

Several environmental factors modulate microbial arsenic biotransformation:

Redox Potential: The oxidation-reduction potential of the environment influences the speciation of arsenic and the activity of microorganisms. For instance, the reduction of arsenate (As(V)) to the more mobile and toxic arsenite (As(III)) is a key step that often precedes methylation and is favored under anaerobic conditions monobasinresearch.org.

pH: The pH of the soil or water can affect the solubility and bioavailability of arsenic, as well as the growth and metabolic activity of arsenic-transforming microbes.

Temperature: Microbial metabolism, including arsenic methylation, is temperature-dependent, with optimal ranges varying for different microorganisms mdpi.com.

Nutrient Availability: The presence of essential nutrients and organic matter can influence microbial growth and the biotransformation of arsenic mdpi.com.

The interplay of these environmental and microbial factors determines the fate of arsenic in the environment, influencing its potential for entering the food chain and human exposure.

Table 3: Mentioned Compounds

Compound Name
S-Dimethylarsino-coenzyme A
Arsenic (+3 oxidation state) methyltransferase (AS3MT)
S-Adenosylmethionine (SAM)
S-adenosylhomocysteine (SAH)
Folate
Homocysteine
Methionine
Vitamin B12
Arsenate (As(V))
Arsenite (As(III))

Advanced Research Methodologies for S Dimethylarsino Coenzyme a Studies

Spectroscopic Techniques for Structural and Mechanistic Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive identification and structural characterization of S-Dimethylarsino-coenzyme A and related metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are at the forefront of these analytical approaches.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule. While the intrinsic low sensitivity of NMR can pose challenges for analyzing low-concentration metabolites like coenzyme A derivatives, modern high-field instruments (e.g., 600 MHz and above) have enhanced the ability to detect and quantify these species in biological extracts. nih.govnih.govhmdb.ca For this compound, ¹H NMR would be crucial for identifying the protons of the dimethylarsinoyl group and observing shifts in the coenzyme A backbone upon thioester formation. nih.govnih.gov Two-dimensional NMR techniques, such as COSY and TOCSY, can further aid in assigning complex spectra from tissue extracts. nih.gov Additionally, specialized techniques like ⁷⁵As NMR spectroscopy, although less common, have been used to investigate the speciation of thioarsenates in specific chemical environments and could potentially be adapted for studying arsenic-coenzyme A adducts. mdpi.com

Mass Spectrometry (MS) , particularly when coupled with liquid chromatography (LC-MS/MS), offers exceptional sensitivity and selectivity for identifying and quantifying coenzyme A thioesters and arsenic-containing compounds. nih.govmdpi.comresearchgate.netresearchgate.net Electrospray ionization (ESI) is a common technique used for these analyses. researchgate.netrsc.org In MS/MS, the precursor ion corresponding to this compound would be selected and fragmented to produce a characteristic pattern of product ions, confirming its identity. researchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, further aiding in the unequivocal identification of the metabolite.

The following table summarizes key spectroscopic techniques and their applications in the study of this compound.

TechniqueApplicationKey Information Provided
¹H NMRIdentification and quantification in biological samples.Chemical shifts and coupling constants of protons, providing structural information.
2D NMR (COSY, TOCSY)Structural confirmation in complex mixtures.Correlation of coupled protons for unambiguous peak assignment.
⁷⁵As NMRPotential for studying the arsenic chemical environment.Information on the oxidation state and coordination of the arsenic atom.
LC-MS/MSHighly sensitive detection and quantification.Molecular weight and characteristic fragmentation patterns for definitive identification.
High-Resolution MSAccurate mass determination.Elemental composition confirmation.

Chromatographic Separation and Purification Methods for Arsenical Coenzyme A Metabolites (e.g., HPLC-ICP-MS, LC-MS/MS)

The separation of this compound from a complex biological matrix containing numerous other arsenicals and coenzyme A derivatives is a critical step for its accurate analysis. High-performance liquid chromatography (HPLC) is the cornerstone of these separation methods.

HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a powerful technique for arsenic speciation analysis. rsc.orgnih.govnsf.govresearchgate.net This method combines the separation capabilities of HPLC with the element-specific detection of ICP-MS, allowing for the sensitive and selective quantification of different arsenic compounds, including arsenite (AsIII), arsenate (AsV), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.gov This technique would be ideally suited to separate this compound from its inorganic and simpler methylated arsenic precursors and metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another state-of-the-art method for the analysis of coenzyme A thioesters. nih.govresearchgate.net Reversed-phase liquid chromatography is often employed for the separation of these polar molecules. nih.govresearchgate.net The high selectivity of tandem mass spectrometry allows for the quantification of the target analyte even if it co-elutes with other compounds. This technique is particularly valuable for confirming the identity of the arsenical coenzyme A metabolite and distinguishing it from other coenzyme A species.

The table below outlines the primary chromatographic techniques for the analysis of arsenical coenzyme A metabolites.

MethodSeparation PrincipleDetection MethodAdvantages
HPLC-ICP-MSReversed-phase or ion-exchange chromatographyInductively Coupled Plasma Mass SpectrometryElement-specific (arsenic), highly sensitive for arsenic speciation. rsc.orgnih.gov
LC-MS/MSReversed-phase chromatographyTandem Mass SpectrometryProvides molecular structure information, high sensitivity and selectivity. nih.govresearchgate.net

Isotopic Labeling Strategies for Tracing Metabolic Flux

Isotopic labeling is a powerful technique used to trace the movement of atoms through metabolic pathways, providing a dynamic view of cellular metabolism. nih.govwikipedia.orgnih.gov This approach is crucial for understanding the biosynthesis and downstream fate of this compound.

In this strategy, a precursor molecule is synthesized with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) or a radioisotope. wikipedia.orgnih.govnih.govmusechem.com This labeled precursor is then introduced into a biological system, and the incorporation of the isotope into downstream metabolites is monitored over time using techniques like mass spectrometry or NMR. wikipedia.orgnih.gov

For studying this compound, several labeling strategies could be employed:

¹³C-labeled precursors: Using ¹³C-labeled methionine or S-adenosylmethionine (SAM) would allow researchers to trace the origin of the methyl groups in dimethylarsinoyl moiety.

¹⁵N-labeled precursors: ¹⁵N-labeled amino acids could be used to track the nitrogen atoms within the coenzyme A molecule.

Radioisotopes of arsenic: While less common in metabolic flux analysis due to safety considerations, radioisotopes such as ⁷²As, ⁷³As, or ⁷⁴As could potentially be used to trace the arsenic atom itself. researchgate.net

By analyzing the isotopic enrichment in this compound and other related metabolites, researchers can quantify the rates of its synthesis and turnover, providing critical insights into the dynamics of arsenic metabolism. nih.gov

In Vitro Reconstitution and Characterization of Enzymatic Pathways

To understand the specific enzymatic reactions leading to the formation of this compound, in vitro reconstitution of the proposed metabolic pathway is essential. This approach involves isolating and purifying the enzymes suspected to be involved in the pathway and then combining them in a controlled test-tube environment with the necessary substrates and cofactors.

For instance, the enzyme arsenic (+3 oxidation state) methyltransferase (AS3MT) is known to be a key player in the methylation of inorganic arsenic. rsc.org An in vitro system could be established containing purified AS3MT, arsenite, a methyl donor like S-adenosylmethionine (SAM), and coenzyme A to test for the direct or indirect formation of this compound. nih.gov Such studies have been conducted to characterize the methylation of arsenite and methylarsonic acid by hamster liver enzymes in vitro.

By systematically varying the components of the in vitro system and analyzing the products using the spectroscopic and chromatographic techniques described above, researchers can identify the specific enzymes responsible for each step of the biotransformation and characterize their kinetic properties. This bottom-up approach provides a mechanistic understanding of how this compound is synthesized. nih.gov

In Vivo Model Systems for Metabolic Pathway Analysis (e.g., microbial, plant, non-human animal models)

In vivo model systems are crucial for studying the metabolism of this compound in the context of a whole, living organism. nih.gov These models allow researchers to investigate the uptake, biotransformation, distribution, and excretion of arsenicals under physiological conditions.

Microbial Models: A wide variety of microorganisms, particularly bacteria, are known to metabolize arsenic as part of their respiratory or detoxification processes. oup.comannualreviews.orggeoscienceworld.orgoup.comresearchgate.net Genetically tractable organisms like Escherichia coli or Saccharomyces cerevisiae (yeast) can be engineered to express specific arsenic-metabolizing enzymes, providing a simplified system to study the formation of arsenical metabolites. oup.com

Plant Models: Plants readily take up arsenic from the soil and water, and different species have varying capacities for arsenic metabolism and accumulation. researchgate.netnih.govfrontiersin.org Model plants such as Arabidopsis thaliana and rice (Oryza sativa) are used to study the genes and pathways involved in arsenic uptake, transport, and biotransformation. nih.gov

Non-human Animal Models: Rodent models, such as mice and rats, are commonly used in arsenic research to mimic human metabolism and toxicity. nih.govmdpi.comnih.gov These models are invaluable for studying how factors like diet and genetic background influence arsenic metabolism and the production of metabolites like this compound in different tissues. mdpi.com Studies using these models often involve exposing the animals to arsenic in their drinking water or food and then analyzing tissues and excreta for various arsenic species. nih.govnih.gov

The following table provides an overview of in vivo model systems used in arsenic metabolism research.

Model SystemExamplesKey Applications
MicrobialEscherichia coli, Saccharomyces cerevisiaeElucidation of fundamental enzymatic pathways in a simplified genetic background. oup.com
PlantArabidopsis thaliana, Oryza sativa (rice)Investigation of arsenic uptake from the environment and subsequent biotransformation. nih.govfrontiersin.org
Non-human AnimalMice, RatsStudying the systemic metabolism, tissue distribution, and excretion of arsenicals in a mammalian system. nih.govmdpi.comnih.gov

Comparative Biochemical and Evolutionary Perspectives

Phylogenetic Distribution of Arsenic Metabolism Genes Across Diverse Organisms

The capability to metabolize arsenic is not uniformly distributed across the tree of life; instead, it reflects a mosaic of vertical inheritance and extensive horizontal gene transfer (HGT) shaped by diverse environmental pressures. The genes responsible for arsenic resistance and transformation, often organized in ars operons, are found in a wide array of prokaryotic and eukaryotic genomes. nih.govnih.govoup.com

The key enzyme responsible for the methylation of arsenite is the As(III) S-adenosylmethionine (SAM) methyltransferase, encoded by the arsM gene in prokaryotes and its homolog AS3MT in eukaryotes, including humans. nih.govnih.govgenecards.org This enzyme catalyzes the stepwise transfer of methyl groups from SAM to trivalent arsenic, producing monomethylarsonous acid (MAs(III)) and dimethylarsinous acid (DMAs(III)). The formation of S-Dimethylarsino-coenzyme A would logically follow the synthesis of DMAs(III), suggesting that the distribution of genes capable of this subsequent activation would be linked to the presence of arsM/AS3MT.

Phylogenetic analysis of the arsM gene reveals its widespread but patchy distribution, present in numerous bacterial and archaeal phyla as well as in fungi and animals. nih.gov Its evolutionary history is marked by recurrent HGT events, including transfers from bacteria to eukaryotes, which facilitated the adaptation of diverse life forms to arsenic-rich environments. nih.govnih.gov For instance, fungal ArsM orthologs appear to have originated from a planctomycetes donor. nih.gov In contrast, cyanobacterial ArsM genes show a pattern consistent with vertical inheritance. nih.govresearchgate.net

Other critical genes in arsenic metabolism show similarly broad and complex distributions. Efflux pumps that expel arsenite from the cell are encoded by arsB (found predominantly in bacteria) and acr3 (widespread in archaea, bacteria, fungi, and lower plants). researchgate.netnih.gov Arsenate reductases, which convert As(V) to As(III), are also diverse, with the arsC family being prominent. nih.gov The presence of these core arsenic-processing genes provides the necessary cellular context for the potential downstream metabolism of methylated intermediates like this compound.

Table 1: Phylogenetic Distribution of Key Arsenic Biotransformation Genes

GeneFunctionPrimary DistributionEvolutionary Mechanism
arsM / AS3MTArsenite methylation (produces MAs(III), DMAs(III))Widespread but patchy in Bacteria, Archaea, Fungi, and Animals. nih.govnih.govExtensive Horizontal Gene Transfer (HGT), Vertical Inheritance in some lineages (e.g., Cyanobacteria). nih.govresearchgate.net
arsCArsenate reduction [As(V) → As(III)]Widely distributed in Bacteria and Archaea. nih.govnih.govAncient origin with diverse families showing convergent evolution.
arsBArsenite efflux pumpPredominantly in Bacteria. nih.govCommonly found in ars operons, spread via HGT. oup.com
acr3Arsenite efflux pumpWidespread in Archaea, Bacteria, Fungi, and lower Plants. nih.govRepresents a distinct family of arsenite transporters from ArsB. nih.gov
aioAChemolithotrophic arsenite oxidationFound in diverse Bacteria and some Archaea, particularly in arsenic-rich environments. oup.comnih.govSpread via HGT, enabling energy metabolism from arsenic.
arrARespiratory arsenate reductionPhylogenetically diverse anaerobic Bacteria and Archaea. nih.govnih.govAllows use of As(V) as a terminal electron acceptor.

Comparative Analysis of Arsenic Biotransformation Pathways in Eukaryotes, Prokaryotes, and Archaea

The strategies for arsenic biotransformation diverge significantly across the three domains of life, reflecting fundamental differences in cellular organization and metabolic priorities. researchgate.net While the specific enzymatic step leading to this compound has not been elucidated, its hypothetical position as an "activated" form of dimethylarsinous acid allows for a comparative discussion of its potential fate.

Prokaryotes (Bacteria and Archaea): Prokaryotic arsenic metabolism is often characterized by efficient detoxification via efflux. researchgate.net The general pathway involves:

Uptake: As(V) enters via phosphate (B84403) transporters (Pit, Pst), while As(III) enters through aquaglyceroporins (GlpF).

Reduction: Intracellular As(V) is rapidly reduced to As(III) by an arsenate reductase (ArsC). nih.gov

Efflux: As(III) is expelled from the cell by an efflux pump, either ArsB or Acr3. nih.gov

Methylation & Efflux: In organisms possessing the arsM gene, As(III) can be methylated to MAs(III) and DMAs(III). nih.gov These trivalent methylated arsenicals can then be exported by specific permeases such as ArsP. nih.gov

In this "evict out of house" model, the formation of this compound from DMAs(III) would likely be a transient step. The high-energy thioester bond could facilitate the transfer of the dimethylarsinoyl group to another molecule or power its subsequent reduction or oxidation before final expulsion from the cell. Some prokaryotes also utilize arsenic for energy, either by oxidizing As(III) (aioA) or respiring As(V) (arrA), processes that are less common in eukaryotes. nih.govgeoscienceworld.org

Eukaryotes: Eukaryotic microbes, particularly fungi, often employ a "retention in house" strategy. researchgate.net This involves:

Uptake and Reduction: Similar to prokaryotes, As(V) is taken up and reduced to As(III). In yeast, this is mediated by the Acr2 protein. mdpi.com

Oxidation and Sequestration: A key difference is the prevalence of arsenic oxidation. Fungi exhibit higher expression of oxidation-related genes compared to prokaryotes under arsenic stress. researchgate.net Furthermore, As(III) can be conjugated to glutathione (B108866) (GSH) and sequestered into the vacuole, a strategy facilitated by transporters like the yeast ScYCF1. mdpi.com

Methylation: In eukaryotes with the AS3MT gene, methylation proceeds similarly to prokaryotes. nih.gov The resulting DMAs(III) is a key metabolite.

Within a eukaryotic cell, the formation of this compound could serve several purposes. Coenzyme A is central to mitochondrial and cytosolic metabolism, including the Krebs cycle and fatty acid synthesis. nih.govreactome.org The formation of an arsenical CoA thioester could potentially interface with these core metabolic pathways, for either further detoxification or, speculatively, for incorporation into other molecules.

Table 2: Comparative Overview of Arsenic Biotransformation Strategies

Metabolic StepProkaryotes (Bacteria & Archaea)Eukaryotes
Primary Detoxification Strategy Efflux-dominated ("Evict out of house"). researchgate.netOxidation and vacuolar sequestration ("Retention in house"). researchgate.netmdpi.com
Arsenate Reductase Various ArsC families. nih.govAcr2p (yeast) and other non-homologous reductases. mdpi.com
Arsenite Efflux Pump ArsB or Acr3. nih.govAcr3 (in fungi/lower eukaryotes); absent in animals. nih.gov
Methylation Enzyme ArsM. nih.govAS3MT (homolog of ArsM). nih.gov
Energy Metabolism Common (As(III) oxidation; As(V) respiration). geoscienceworld.orgRare or absent.
Hypothetical Fate of this compound Likely a transient intermediate for further modification prior to rapid efflux.Potential interface with central metabolism (e.g., Krebs cycle, lipid synthesis) or transfer to glutathione for vacuolar sequestration.

Evolutionary Adaptation of Organisms to Arsenic-Rich Environments

The persistent presence of arsenic throughout Earth's history has been a powerful selective force, driving the evolution of specialized adaptations in organisms inhabiting contaminated environments. frontiersin.org These adaptations often involve the enhancement of specific biotransformation pathways.

Microbial communities in arsenic-rich geothermal waters, for example, show a high abundance of genes related to arsenic detoxification and metabolism, demonstrating community-level adaptation to withstand high concentrations of the metalloid. nih.gov In some haloarchaea from arsenic-rich Andean lakes, genes for both arsenite oxidation (aio) and arsenate respiration (arr) have been identified and shown to be expressed, suggesting that these organisms have adapted to use arsenic as a key component of their energy metabolism. nih.gov

One of the most compelling examples of evolutionary adaptation in eukaryotes comes from human populations in the Argentinean Andes who have been exposed to high levels of arsenic in drinking water for thousands of years. nih.govdiva-portal.org These populations exhibit a unique arsenic metabolism characterized by highly efficient methylation, resulting in a greater proportion of the less toxic dimethylated arsenic in urine and a lower proportion of the highly toxic intermediate, monomethylated arsenic. nih.govdiva-portal.org Genome-wide association studies revealed that this metabolic phenotype is strongly associated with single nucleotide polymorphisms (SNPs) in the AS3MT gene region. nih.gov The strong genetic differentiation and signatures of a selective sweep around the AS3MT locus in this population provide clear evidence of human adaptation to a toxic chemical. nih.govdiva-portal.org

This adaptation, which enhances the flux through the methylation pathway, would consequently increase the production of dimethylarsinous acid (DMAs(III)). This raises the possibility that the formation of this compound could be an important, and perhaps rate-limiting, step in the efficient processing and final excretion of this metabolite. The evolutionary pressure to quickly and safely handle large amounts of methylated arsenicals may have selected for an efficient enzymatic system that utilizes Coenzyme A to activate DMAs(III) for its ultimate detoxification and removal from the body. The evolution of AS3MT itself, likely acquired by eukaryotes from bacteria via HGT, underscores how ancient microbial solutions to environmental challenges have been co-opted and refined throughout the evolutionary history of life. nih.gov

Theoretical and Computational Approaches in S Dimethylarsino Coenzyme a Research

Molecular Docking and Dynamics Simulations of Enzyme-S-Dimethylarsino-coenzyme A Interactions

Molecular docking and molecular dynamics (MD) simulations are computational tools used to predict and analyze the interaction between a ligand, such as an arsenical compound, and a protein receptor, typically an enzyme. nih.gov While direct simulation studies on S-Dimethylarsino-coenzyme A are not prominent in the literature, extensive computational work on the primary enzyme responsible for arsenic methylation, Arsenic (+3 oxidation state) methyltransferase (AS3MT), provides a robust framework for understanding these interactions. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein's active site. For arsenic metabolism, studies focus on docking trivalent arsenicals into the active site of AS3MT. Homology models of human AS3MT suggest that the binding site for trivalent arsenic is formed by a cluster of conserved cysteine residues. nih.govnih.gov Docking simulations indicate that trivalent arsenic species, including monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III))—the direct precursor to a compound like this compound—bind by forming covalent As-S bonds with the thiol groups of these cysteine residues. nih.govresearchgate.net Specifically, residues such as Cys156 and Cys206 have been identified as forming the primary binding pocket for As(III). nih.govacs.orgnju.edu.cn The binding of the S-adenosylmethionine (SAM) cofactor is known to induce conformational changes that shorten the distance between other key residues and the bound arsenic, facilitating the subsequent methylation reaction. nju.edu.cn

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and conformational dynamics of the enzyme-ligand complex. nih.gov For the AS3MT-arsenical system, MD simulations running for durations such as 100 nanoseconds help validate the stability of the docked poses. nih.gov These simulations confirm that trivalent arsenicals remain stably bound in the active site through interactions with key cysteine residues. nih.govnih.gov By analyzing parameters like root-mean-square deviation (RMSD), these studies show that the protein-ligand complex reaches a stable equilibrium. nih.gov Although this compound itself has not been the subject of these simulations, the behavior of the dimethylarsino- moiety's interaction within the AS3MT active site can be inferred from simulations involving DMA(III) and its glutathione (B108866) conjugate, dimethylarsinoglutathione (DMAG).

Table 1: Summary of Molecular Simulation Findings for Trivalent Arsenical Interactions with AS3MT
Enzyme ModelLigand(s) StudiedKey Interacting ResiduesPredicted Binding ModeComputational MethodKey Finding
Human AS3MT (Homology Model)As(III)Cys156, Cys206Covalent As-S bonds with cysteine thiol groups. nih.govacs.orgHomology Modeling, Molecular DockingIdentified Cys156 and Cys206 as the primary As(III) binding site. nih.gov
Human AS3MT (Homology Model)As(III), SAMCys32, Cys61, Cys156, Cys206As(III) binds to Cys156/Cys206; SAM binding brings the methyl group to within ~3.9 Å of the arsenic atom. nih.govacs.orgHomology ModelingProposed a structural model where SAM binding orients the methyl group for nucleophilic attack by the bound arsenic. nih.gov
Arsenate Reductase (ArsC)Arsenite (AST)Not specified for H-bondsHydrogen bonds and water bridge interactions. nih.govMolecular Docking, 100 ns MD SimulationDemonstrated stable complex formation over the simulation period. nih.gov
Human AS3MTMMA(III)Cys32, Cys61These residues are required for the second methylation step (MMA(III) to DMA(III)). frontiersin.orgSite-Directed Mutagenesis, Activity AssaysShowed that C32S and C61S mutants could methylate MMA(III), implying a different role than in the first methylation step. nih.gov

Quantum Chemical Calculations of Reaction Intermediates and Transition States in Arsenic Biotransformation

Quantum chemical (QC) calculations, particularly those using Density Functional Theory (DFT), are essential for investigating the electronic structure of molecules and elucidating enzymatic reaction mechanisms at the atomic level. acs.org These methods allow for the calculation of the energies of reactants, products, reaction intermediates, and transition states, providing a detailed picture of the reaction pathway. nih.govyoutube.com

In the context of arsenic biotransformation, DFT calculations have been applied to model the key methylation step: the transfer of a methyl group from S-adenosylmethionine (SAM) to a trivalent arsenic atom coordinated within the AS3MT active site. nih.govacs.org This process is modeled as an SN2 nucleophilic substitution reaction, where the lone pair of electrons on the arsenic atom attacks the electrophilic methyl group of SAM. nju.edu.cnacs.org

Key findings from these computational studies include:

Activation Energy: Using a DFT cluster model of the AS3MT active site, the Gibbs activation energy for the first methyl transfer (from SAM to As(III)) was calculated to be 107.4 kJ mol⁻¹. nih.govacs.org This value is within the typical range for enzymatic reactions, supporting the chemical plausibility of the proposed mechanism. nih.govacs.org

Role of Thiols: Trivalent arsenicals have a high affinity for thiol groups. mdpi.com QC calculations have explored the reactions between arsenicals and simple thiols like methanethiol as a proxy for biological thiols (e.g., cysteine, glutathione, coenzyme A). nih.gov These studies confirm a significant energetic advantage for the formation of As-S bonds. For example, the reaction of arsenous acid (As(OH)₃) with ethanethiol has a calculated energetic advantage (ΔE) of -4.60 kcal/mol upon chelation. mdpi.com The reaction of trivalent arsenicals with glutathione (GSH) to form species such as As(SG)₃, CH₃As(SG)₂, and (CH₃)₂AsSG has been well-characterized and is a critical part of a proposed reductive methylation pathway. nih.govtridhascholars.org While not explicitly calculated for this compound, the fundamental chemistry of the dimethylarsino-thiol bond is expected to be similar.

Transition State Geometry: DFT calculations optimize the geometry of the transition state. For the methylation of arsenic, the transition state involves a partially formed As-CH₃ bond and a partially broken S-CH₃ bond from SAM, with the arsenic, carbon, and sulfur atoms arranged in a nearly linear fashion, characteristic of an SN2 reaction. nih.govacs.org

Table 2: Summary of Quantum Chemical Calculation Results for Arsenic Biotransformation Reactions
Reaction/Process StudiedComputational MethodCalculated ParameterValueSignificance
Methyl transfer from SAM to As(III) in AS3MT active site modelDFT (IEFPCM-B3LYP-GD3BJ)Gibbs Activation Energy (ΔG‡)107.4 kJ mol⁻¹Confirms the kinetic feasibility of the enzymatic methylation step. nih.govacs.org
Methyl transfer from SAM to As(III) in AS3MT active site modelDFT (IEFPCM-B3LYP-GD3BJ)Reaction Free Energy (ΔG)-38.1 kJ mol⁻¹Indicates the methylation reaction is spontaneous and thermodynamically favorable. nih.govacs.org
Reaction of MMA(V) with methylamineDFT (B3LYP/6-31G(d))Energy Barrier23.6 kcal/molProvides a quantitative measure of the reactivity of a pentavalent methylated arsenical with an amine group. nih.gov
Reaction of MMA(III) with methylamineDFT (B3LYP/6-31G(d))Energy Barrier35.1 kcal/molShows a higher energy barrier for the trivalent methylated arsenical compared to its pentavalent form in this specific reaction. nih.gov
Chelation of As(OH)₃ by ethanethiolDFT (B3LYP/6-311++G(d,p))Reaction Energy (ΔE)-4.60 kcal/molQuantifies the energetic favorability of As-S bond formation, supporting the role of thiols in arsenic binding. mdpi.com

Metabolic Network Modeling and Flux Analysis of Arsenic Metabolism Pathways

Metabolic network modeling and flux analysis are systems biology approaches used to quantitatively study the flow of metabolites through a complex network of biochemical reactions. researchgate.net These models integrate known enzymatic reactions and transport processes to simulate the dynamic behavior of an entire metabolic pathway, such as arsenic biotransformation in the human liver. researchgate.netnih.gov

Network Construction: A metabolic network model for arsenic consists of defined compartments (e.g., blood, hepatocytes) and the various arsenic species as metabolites (e.g., As(V), As(III), MMA(V), MMA(III), DMA(V), DMA(III)). The model also includes thiol-conjugated intermediates, with most models focusing on glutathione conjugates like arsenic triglutathione (As(GS)₃), monomethylarsenic diglutathione (MADG), and dimethylarsinoglutathione (DMAG). researchgate.netmdpi.com this compound would occupy a position in the network analogous to DMAG, as a transient, thiol-bound form of DMA(III). The connections between these metabolites are the enzymatic reactions (e.g., reduction, methylation) and transport steps, each described by a mathematical rate equation. researchgate.net

Flux Analysis: Flux analysis calculates the rate at which metabolites are processed through each reaction in the network. This allows researchers to:

Identify rate-limiting steps in the pathway. researchgate.net

Predict how changes in enzyme concentrations or substrate availability affect the production of different arsenic metabolites. researchgate.net

Explain inter-individual differences in arsenic metabolism, for example, why some individuals produce more of the highly toxic intermediate MMA(III). mdpi.com

Global sensitivity analysis of these models has shown that at low doses of arsenic exposure, transport parameters are dominant, while at higher doses, the parameters governing biotransformation reactions become more significant. researchgate.net These models successfully predict experimental data, such as the time course of arsenical accumulation in hepatocytes and the complex role of glutathione, where low levels increase methylation but very high levels can decrease it. researchgate.net The application of metabolomics, which provides a snapshot of many metabolites at once, is increasingly used to validate and refine these network models by providing real-world data on how arsenic exposure perturbs metabolic pathways, including one-carbon metabolism and the TCA cycle. nih.govnih.govnih.gov

Table 3: Components of a Representative Metabolic Network Model for Arsenic in Human Hepatocytes
ComponentDescriptionExamples in Arsenic Model
CompartmentsDistinct physical locations where reactions occur.Extracellular space, Cytosol, Mitochondria
Metabolites (Species)The chemical compounds tracked by the model.As(III), As(V), MMA(III), MMA(V), DMA(III), DMA(V), GSH, GSSG, SAM, SAH, As(GS)₃, MADG, DMAG. researchgate.netmdpi.com
ReactionsThe biochemical transformations and transport processes connecting the metabolites.Reductive steps (e.g., As(V) → As(III)), Methylation by AS3MT, Glutathione conjugation, Cellular uptake/efflux. researchgate.netresearchgate.net
ParametersConstants that define the rates of reactions.Maximal reaction velocities (Vmax), Michaelis-Menten constants (Km), inhibition constants (Ki). nih.gov
Model OutputThe predicted concentrations of metabolites over time or at steady state.Time-course data of intracellular arsenicals, urinary excretion profiles (%iAs, %MMA, %DMA). nih.gov

Future Directions in S Dimethylarsino Coenzyme a Research

Elucidation of Novel S-Dimethylarsino-coenzyme A-Dependent Enzymes and Associated Metabolic Loops

The discovery and characterization of this compound, a thioester analog of the vital metabolic intermediate acetyl-CoA, has opened new avenues for investigating the biochemical mechanisms of arsenic toxicity nih.gov. Thioesters of coenzyme A are central to a vast number of metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle wikipedia.orgwikipedia.orglibretexts.org. The existence of an arsenical version of this cofactor suggests it may interact with, and potentially disrupt, these fundamental processes.

Research has demonstrated that this compound can be synthesized and acts as a potent inhibitor of several Coenzyme A-utilizing enzymes. It has been identified as an active-site-directed irreversible inhibitor of phosphotransacetylase and a competitive inhibitor of both carnitine acetyltransferase and citrate (B86180) synthase nih.gov. This inhibitory action highlights a potential mechanism of arsenic toxicity, where the formation of this compound could hijack and shut down critical metabolic enzymes.

Future research will likely focus on identifying enzymes that may specifically recognize or be uniquely inhibited by this compound. The key questions to be addressed include:

Are there novel, yet-to-be-discovered enzymes that utilize this compound as a substrate, potentially as part of an alternative detoxification pathway or, conversely, a bioactivation loop that creates more toxic species?

How does the formation of this compound affect the broader network of Coenzyme A-dependent enzymes, which constitute approximately 4% of all cellular enzymes? openaccessjournals.com

Could this compound participate in metabolic loops by transferring its dimethylarsino (B13797298) group to other biological thiols, such as cysteine residues in proteins, thereby propagating arsenic-induced damage? nih.govwikipedia.org

The elucidation of these interactions is critical. Trivalent methylated arsenicals are known to be highly reactive with sulfhydryl groups, and their ability to inhibit enzymes like the pyruvate (B1213749) dehydrogenase complex by targeting lipoic acid cofactors is a known mechanism of toxicity wikipedia.orgnih.gov. The formation of a Coenzyme A thioester with dimethylarsinous acid provides a specific, targeted vehicle for delivering this reactive arsenical to the active sites of a crucial class of enzymes.

Integration of Omics Data for Systems-Level Understanding of Arsenic Biotransformation

A comprehensive understanding of the impact of this compound and arsenic metabolism in general requires a holistic, systems-biology approach. The integration of various "omics" technologies—genomics, proteomics, and metabolomics—is essential for constructing a complete picture of how organisms respond to arsenic exposure, from the genetic level to metabolic outcomes.

Genomics and Transcriptomics: These fields help identify the genes and transcripts, such as those for arsenic methyltransferase (AS3MT), that are activated or repressed in response to arsenic stress mdpi.com. Global genomic analysis has been used to classify microbes into different arsenic-processing guilds and has revealed that human gut microbiomes in arsenic-exposed populations have a distinct signature of arsenic-related genes mdpi.com.

Proteomics: This approach analyzes changes in the entire protein complement of a cell or tissue upon arsenic exposure. Proteomic studies have successfully identified panels of proteins that are differentially expressed in individuals exposed to high levels of arsenic, providing potential biomarkers of effect rsc.orgresearchgate.net. For example, quantitative proteomics has been used to map the protein changes in human keratinocytes exposed to arsenic, revealing alterations in proteins associated with various metabolic pathways researchgate.net.

Metabolomics: This is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. Metabolomics is particularly powerful for studying arsenic's effects as it can directly measure the end products of the biotransformation pathways, including various methylated and conjugated arsenic species nih.govnih.gov. Studies in arsenic-exposed mice and cell lines have shown significant perturbations in metabolites related to amino acid, carbohydrate, and lipid metabolism nih.govnih.gov.

Integrating these datasets can provide unparalleled insight. For instance, a genomic study might identify a polymorphism in the AS3MT gene that is associated with altered arsenic methylation efficiency mdpi.com. Proteomics could then confirm that this polymorphism leads to lower levels of the AS3MT protein. Finally, metabolomics would verify this functional deficit by showing an altered ratio of urinary arsenic metabolites (e.g., higher monomethylarsonic acid and lower dimethylarsinic acid) nih.govnih.gov. This integrated approach moves beyond simple correlation to establish a causal chain from gene to protein to metabolic function, providing a robust, systems-level understanding of arsenic biotransformation.

Omics FieldKey Contribution to Arsenic ResearchExamples of FindingsRelevant Citations
Genomics/TranscriptomicsIdentifies genes and genetic variations (e.g., SNPs) influencing arsenic metabolism and susceptibility.Identification of the AS3MT gene as the key enzyme for methylation; association of AS3MT polymorphisms with methylation efficiency. mdpi.commdpi.com
ProteomicsQuantifies changes in protein expression in response to arsenic, identifying biomarkers and affected pathways.Detection of differentially expressed serum proteins in arsenic-exposed populations; mapping protein changes in keratinocytes. rsc.orgresearchgate.netresearchgate.net
MetabolomicsMeasures the profile of arsenic metabolites and endogenous small molecules, revealing metabolic disruption.Characterization of urinary arsenic species as biomarkers of exposure; identification of disruptions in lipid and amino acid metabolism. nih.govnih.govnih.gov

Development of Advanced Methodologies for High-Throughput Analysis and In Situ Characterization of Arsenical Coenzyme A Metabolites

Progress in understanding the biochemistry of arsenical coenzyme A metabolites is intrinsically linked to advancements in analytical chemistry. The transient and often low-concentration nature of these compounds requires highly sensitive and specific detection methods.

High-Throughput Analysis: The gold standard for arsenic speciation is the hyphenation of a separation technique, like High-Performance Liquid Chromatography (HPLC), with a highly sensitive elemental detector, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) nih.govthermofisher.com. This combination, HPLC-ICP-MS, allows for the separation and quantification of various inorganic and organic arsenic species in biological samples like urine with very low detection limits nih.govadvion.comrsc.org. The development of optimized method packages and the use of triple-quadrupole ICP-MS (ICP-MS/MS) for interference removal further enhance the accuracy and throughput of these analyses, making them suitable for large-scale epidemiological studies spectroscopyonline.comshimadzu.com.

In Situ Characterization: A significant challenge in arsenic research is understanding the spatial distribution of different arsenic species within a cell or tissue. Bulk analysis of homogenized samples provides an average concentration but loses critical information about localization. Advanced techniques are being developed to overcome this limitation:

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS): This powerful technique uses a focused laser to ablate a small amount of material from a solid sample (such as a tissue slice or a single cell), which is then transported to an ICP-MS for elemental analysis. LA-ICP-MS can generate high-resolution images mapping the distribution of arsenic and other elements within a sample, as has been demonstrated in the analysis of arsenic distribution in rice grains rsc.orgresearchgate.net.

Imaging Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging and Secondary Ion Mass Spectrometry (SIMS) can map the distribution of specific molecules, including metabolites, directly in tissue sections. While technically challenging for arsenic species, the development of these methods holds promise for visualizing where compounds like this compound are formed and where they accumulate within a cell.

X-ray Fluorescence (XRF): Synchrotron-based XRF provides highly sensitive elemental mapping capabilities. Portable XRF instruments are also valuable for rapid, in situ screening of arsenic contamination in environmental samples like soil epa.gov.

Q & A

Q. Where can researchers access validated spectral data for this compound?

  • Methodological Answer :
  • Public databases : Check the Cambridge Structural Database (CSD) or IUCrData for crystallographic data.
  • Supplementary materials : Refer to journals like Analytical Chemistry or Journal of Biological Chemistry for ESI-MS and NMR spectra in supporting information .

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